![molecular formula C11H8N4O5S B1394960 [5-[5-(2-Methyl-1,3-thiazol-4-yl)isoxazol-3-yl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid CAS No. 1216542-22-1](/img/structure/B1394960.png)

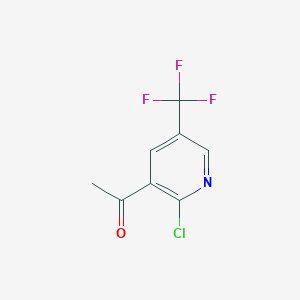

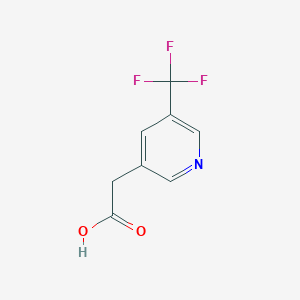

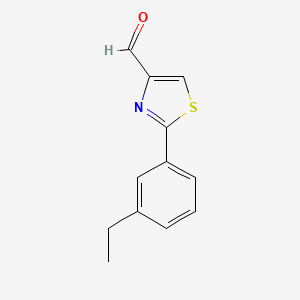

[5-[5-(2-Methyl-1,3-thiazol-4-yl)isoxazol-3-yl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid

Übersicht

Beschreibung

The compound “[5-[5-(2-Methyl-1,3-thiazol-4-yl)isoxazol-3-yl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid” is a complex organic molecule. It contains several functional groups and rings, including a thiazole ring, an isoxazole ring, and an oxadiazole ring .

Molecular Structure Analysis

The thiazole ring in the molecule consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . The isoxazole and oxadiazole rings also contribute to the overall structure of the molecule.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Rajanarendar, Karunakar, & Ramu (2006) detailed the synthesis of various related compounds, including 5-methyl-2-[2-methyl/phenylimino-3-(3-methyl-5-styryl-isoxazol-4-yl)-2,3-dihydro-thiazole-4-carbonyl]-2,4-dihydropyrazol-3-ones and 1,3,4-oxadiazoles. The paper focused on the reaction processes and structural support through spectral and analytical data.

Biological and Pharmacological Activities

- Hui et al. (2002) explored the synthesis of 1,3,4-Oxadiazole derivatives containing a 5-Methylisoxazole moiety and evaluated their antibacterial activities.

- Abbasi et al. (2020) synthesized a series of bi-heterocyclic compounds related to [5-[5-(2-Methyl-1,3-thiazol-4-yl)isoxazol-3-yl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid and evaluated them for anti-diabetic potential via in vitro enzyme inhibition studies.

- Gadegoni & Manda (2013) synthesized novel compounds containing 1,3,4-oxadiazole and evaluated them for antimicrobial and anti-inflammatory activities.

- Chandrappa et al. (2010) investigated novel thioxothiazolidin-4-one derivatives with 1,3,4-oxadiazole for anticancer and antiangiogenic effects in a mouse tumor model.

- Ravinaik et al. (2021) reported the synthesis and anticancer evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, demonstrating moderate to excellent anticancer activity.

Miscellaneous Applications

- Micetich (1970) studied the lithiation of methyl substituted isoxazoles, oxadiazoles, and thiadiazoles, revealing various reactions including lateral lithiation and ring cleavage.

Corrosion Inhibition

- Ammal et al. (2018) synthesized 1,3,4-oxadiazole derivatives and assessed their corrosion inhibition ability towards mild steel in sulphuric acid, demonstrating protective layer formation and mixed type behaviour.

Structure-Activity Relationship

- Abbasi et al. (2019) presented the synthesis of unique bi-heterocyclic hybrid molecules with a thiazole and an oxadiazole ring, establishing structure-activity relationships through enzyme inhibition studies and in silico analysis.

Zukünftige Richtungen

Thiazole-bearing compounds have been the focus of medicinal chemists in order to develop novel therapeutic agents for a variety of pathological conditions . The current review may succeed in drawing the attention of medicinal chemists to finding new leads, which may later be translated into new drugs .

Wirkmechanismus

Target of action

Compounds containing thiazole and isoxazole rings, like this one, often interact with various enzymes and receptors in the body. The specific targets would depend on the exact structure and properties of the compound .

Mode of action

The compound could bind to its target, causing a conformational change that alters the target’s activity. This could lead to an increase or decrease in the production of certain molecules, or it could affect signal transduction pathways .

Biochemical pathways

Depending on the specific targets of the compound, various biochemical pathways could be affected. This could lead to changes in cellular processes such as metabolism, cell growth, or cell death .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties would depend on its chemical structure. Factors such as solubility, stability, and size could affect how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .

Result of action

The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. This could range from changes in gene expression to alterations in cell behavior .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Eigenschaften

IUPAC Name |

2-[5-[5-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazol-3-yl]-2-oxo-1,3,4-oxadiazol-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O5S/c1-5-12-7(4-21-5)8-2-6(14-20-8)10-13-15(3-9(16)17)11(18)19-10/h2,4H,3H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQJJYZZFCKPRPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC(=NO2)C3=NN(C(=O)O3)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.